2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid
Description
Chemical Structure and Properties 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid (CAS: 69956-76-9) is a propanoic acid derivative featuring a para-substituted phenyl group with a (2-oxocyclopentylidene)methyl substituent. The "oxocyclopentylidene" moiety indicates a cyclopentenone ring—a five-membered cyclic ketone with one double bond (C=O and C=C conjugation). This structural feature distinguishes it from non-conjugated analogs like loxoprofen (LOX) .
- Molecular Formula: C₁₅H₁₆O₃
- Molecular Weight: 244.29 g/mol
The conjugated ketone in the target compound may alter its pharmacokinetic profile, such as absorption and half-life, compared to non-conjugated analogs.
Properties
IUPAC Name |
2-[4-[(2-oxocyclopentylidene)methyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-10H,2-4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCIKPYFWJPEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C2CCCC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Activation : AlCl₃ coordinates with methacrylic acid, enhancing the electrophilicity of the α,β-unsaturated carbonyl group.
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Electrophilic Attack : The 2-oxocyclopentylmethyl chloride undergoes nucleophilic substitution, generating a carbocation intermediate that reacts with the activated methacrylic acid.
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Cyclization : Intramolecular cyclization forms the cyclopentylidene ring, followed by acid workup to yield the propanoic acid derivative.
Key Parameters (from Example 4 in EP2532644A1):
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Solvent : Benzene or toluene (5500 L scale)
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Catalyst Load : 2200 kg AlCl₃ per 550 kg methacrylic acid
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Temperature : 25–35°C (exothermic reaction controlled via cooling)
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Yield : 46.6% after crystallization (190 kg product from 275 kg substrate)
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Solvent | Benzene/Toluene |
| Temperature | 25–35°C |
| Scale | Industrial (550 kg) |
| Purity (GC) | 99.28% |
Challenges and Optimizations
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Regioselectivity : Competing ortho-alkylation is minimized by steric hindrance from the cyclopentylidene group.
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Byproduct Formation : 3-substituted isomers (<1%) are removed via hexane recrystallization .
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Catalyst Handling : AlCl₃ requires careful moisture exclusion to prevent hydrolysis.
Bromination-Coupling Strategies
A patent by WO2014188453A2 describes palladium-catalyzed coupling for structurally related NSAIDs. While tailored for piperidinyl-benzimidazole derivatives, the methodology is adaptable for introducing the cyclopentylidene group.
Cross-Coupling Protocol
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Bromination : Selective para-bromination of 2-methyl-2-phenylpropanoic acid using Br₂ in aqueous NaHCO₃ (pH 7).
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Suzuki-Miyaura Coupling : React the brominated intermediate with a cyclopentylidene boronic ester under Pd(PPh₃)₄/CuI catalysis.
Selectivity Data (from EP2532644A1):
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Para-Bromination : 84.94% yield after four crystallizations
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Ortho/Meta Byproducts : <2.14%
| Reagent | Quantity (Equiv) |
|---|---|
| Br₂ | 1.2 |
| NaHCO₃ | 3.0 |
| Reaction Time | 10 h |
Advantages
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Modularity : The boronic ester component allows diversification of the cyclopentylidene moiety.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 46.6 | 99.28 | Industrial | Moderate |
| Nitrile Hydrolysis | 92* | 98.0* | Lab-scale | High |
| Bromination | 81 | 98.5 | Pilot-scale | Low |
*Theoretical projection for analogous reactions.
Purification and Characterization
All routes emphasize crystallization for final purification:
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Anti-inflammatory Effects
Loxoprofen has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively reduces inflammation in various animal models:
- Case Study : In a murine model of acute lung injury induced by lipopolysaccharide (LPS), treatment with Loxoprofen resulted in a significant decrease in inflammatory markers such as malondialdehyde and inflammatory cell infiltration, demonstrating its potential as an anti-inflammatory agent .
Analgesic Properties
The compound has shown promise as an analgesic in clinical settings:
- Case Study : A clinical trial involving patients with osteoarthritis demonstrated that Loxoprofen significantly reduced pain levels compared to a placebo, highlighting its efficacy as a pain management option .
Cancer Research
Emerging studies suggest that Loxoprofen may have applications in oncology:
- Case Study : In vitro studies on small cell lung cancer (SCLC) cell lines revealed that Loxoprofen significantly inhibited cell viability at concentrations as low as 15 µM. The treated cells exhibited increased levels of reactive oxygen species (ROS) and alterations in gene expression related to oxidative stress responses, indicating potential use in cancer therapy .
Table 1: Summary of Anti-inflammatory Effects
| Study Type | Model Used | Key Findings |
|---|---|---|
| Murine Model | Acute Lung Injury | Reduced malondialdehyde levels and inflammation |
| Clinical Trial | Osteoarthritis Patients | Significant reduction in pain levels |
Table 2: Cytotoxicity in Cancer Cells
| Cell Line | Concentration (µM) | Observations |
|---|---|---|
| Small Cell Lung Cancer | 15 | Increased ROS levels; reduced cell viability |
Mechanism of Action
The mechanism of action of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the inflammatory response, such as cyclooxygenase (COX).
Pathways Involved: It inhibits the COX pathway, reducing the production of prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Research Findings and Implications
Metabolic Pathways
- Target Compound: The cyclopentenone group may undergo glutathione conjugation to mitigate electrophilic toxicity, a pathway observed in α,β-unsaturated ketones .
- LOX Metabolites : LOX is metabolized into hydroxylated and glucuronidated derivatives, highlighting the role of substituents in directing metabolic fate .
Biological Activity
2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid, also known by its CAS number 69956-76-9, is a compound with potential therapeutic applications, particularly in the field of nonsteroidal anti-inflammatory drugs (NSAIDs). This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H16O3
- Molecular Weight : 244.29 g/mol
- Structure : The compound features a cyclopentylidene moiety attached to a phenyl group and a propanoic acid functional group.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- COX Inhibition : The primary mechanism involves the inhibition of COX-1 and COX-2 enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation.
- Gastric Ulcerogenic Activity : Some studies suggest that certain derivatives may have lower gastric ulcerogenic effects compared to traditional NSAIDs, making them safer alternatives for long-term use .
Case Studies
-
Study on Derivatives :
A study investigated various derivatives of 2-fluoroloxoprofen, revealing that one derivative showed higher anti-inflammatory activity with equivalent ulcerogenic effects compared to its parent compound. This suggests that modifications to the structure can enhance therapeutic benefits while maintaining safety profiles . -
Comparative Analysis :
A comparative analysis of similar compounds indicated that structural variations significantly influenced both efficacy and safety. For instance, compounds with cyclopentylidene groups demonstrated improved selectivity for COX-2 over COX-1, which is desirable in minimizing gastrointestinal side effects .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : Effective in reducing inflammation in various animal models.
- Analgesic Properties : Demonstrated pain-relieving effects comparable to existing NSAIDs.
- Safety Profile : Preliminary data suggest lower risks for gastric irritation compared to traditional NSAIDs .
Data Table: Summary of Biological Activity
| Property | Description |
|---|---|
| Anti-inflammatory Activity | Significant reduction in inflammation markers in animal studies |
| COX Inhibition | Inhibits both COX-1 and COX-2 enzymes |
| Gastric Ulcerogenic Activity | Lower than traditional NSAIDs |
| Analgesic Effects | Comparable to established pain relievers |
Q & A
Q. What are the key synthetic routes for 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions, often starting with Friedel-Crafts alkylation or cyclization to introduce the oxocyclopentylidene moiety. Critical steps include:
- Cyclopentylidene formation : Using ketone precursors (e.g., 2-oxocyclopentane) with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions.
- Coupling reactions : Suzuki-Miyaura cross-coupling or Heck reactions to attach the phenylpropanoic acid group.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures for high purity (>95%) . Optimization involves adjusting solvent polarity (e.g., acetonitrile/CHCl₃ mixtures), temperature (60–80°C), and catalyst loading (e.g., 1.1 eq. DIPEA) to improve yields .
Q. How is the crystalline structure of this compound characterized, and what analytical techniques are essential?
The crystalline form (designated as SI) is characterized by X-ray diffraction (XRD) with distinct peaks at 14.3°, 16.5°, 18.4°, and 27.9° 2θ. Additional techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopentylidene methylene protons at δ 2.8–3.2 ppm).
- Mass spectrometry (HRMS) : To verify molecular weight (C₁₅H₁₆O₃, calculated 244.11 g/mol).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. What metabolic pathways or enzymatic interactions are associated with this compound?
While direct metabolic data are limited, structurally related phenylpropanoic acids (e.g., ibuprofen derivatives) undergo:
- Phase I metabolism : Hydroxylation via cytochrome P450 enzymes (CYP2C9/19) at the cyclopentylidene or phenyl ring.
- Phase II conjugation : Glucuronidation or sulfation at the carboxylic acid group, detectable via LC-MS/MS with isotopic labeling (e.g., C-tracers) . In vitro models (hepatocyte assays) and molecular docking studies (using CYP crystal structures) can predict metabolic liabilities .
Q. How do stereochemical variations (e.g., enantiomers) impact bioactivity, and what separation methods are effective?
The compound’s stereochemistry (e.g., chiral center at C2 of propanoic acid) influences binding to cyclooxygenase (COX) enzymes. Methods for enantiomer separation:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase.
- Capillary electrophoresis : Chiral selectors like β-cyclodextrin at pH 8.5. Biological assays (e.g., COX-1/2 inhibition) reveal differential activity; (S)-enantiomers typically show higher potency .
Q. What strategies address contradictory data in solubility and bioavailability studies?
Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline SI). Mitigation strategies:
- Solubility enhancement : Co-crystallization with succinic acid or use of surfactants (e.g., polysorbate 80).
- Dissolution testing : Simulated intestinal fluid (pH 6.8) with bile salts to mimic in vivo conditions.
- Bioavailability correlation : Parallel artificial membrane permeability assay (PAMPA) to predict absorption .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- QSAR modeling : Train models using datasets of COX-2 inhibition IC₅₀ values and descriptors (e.g., logP, polar surface area).
- Docking simulations : Target the hydrophobic pocket of COX-2 (PDB ID: 5KIR) to optimize substituent interactions.
- ADMET prediction : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier score) and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
